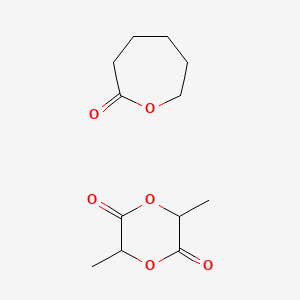
Lactide-caprolactone coploymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactide-caprolactone coploymer is a biodegradable and bioabsorbable polymer synthesized from the monomers L-lactic acid and ε-caprolactone. This copolymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lactide-caprolactone coploymer is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the use of catalysts such as aluminum complexes, zinc complexes, or other metal-based initiators. The polymerization can be conducted in bulk or in solution, with reaction temperatures ranging from 110°C to 180°C .
Industrial Production Methods: Industrial production of lactide-caprolactone copolymer involves a two-step polymerization process. In the first step, ε-caprolactone is polymerized to form the B block, followed by the polymerization of L-lactic acid to form the A blocks. This results in an ABA-type block copolymer structure. The process is optimized to achieve high yield and desired mechanical properties by varying the molar ratio of the monomers and polymerization time .
Analyse Des Réactions Chimiques
Types of Reactions: Lactide-caprolactone coploymer undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. These reactions are influenced by factors such as pH, temperature, and the presence of enzymes .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by acids or bases.
Transesterification: Can be catalyzed by metal complexes or enzymes.
Degradation: Enzymatic degradation involves enzymes such as lipases and esterases
Major Products Formed: The primary products formed from the degradation of lactide-caprolactone copolymer are lactic acid and 6-hydroxyhexanoic acid, which are further metabolized in biological systems .
Applications De Recherche Scientifique
Lactide-caprolactone coploymer has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model polymer for studying polymerization mechanisms and degradation kinetics
Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine
Medicine: Utilized in the fabrication of surgical sutures, drug delivery systems, and bone fixation devices
Industry: Applied in the production of biodegradable packaging materials and environmentally friendly plastics
Mécanisme D'action
Lactide-caprolactone coploymer is often compared with other biodegradable polymers such as poly(lactic acid) and poly(ε-caprolactone). While poly(lactic acid) is known for its high strength and rigidity, it is relatively brittle. Poly(ε-caprolactone), on the other hand, is more flexible but has lower mechanical strength. This compound combines the advantages of both, offering a balance of strength, flexibility, and biodegradability .
Comparaison Avec Des Composés Similaires
- Poly(lactic acid)
- Poly(ε-caprolactone)
- Poly(glycolide-co-caprolactone)
- Poly(lactic-co-glycolic acid)
Propriétés
Formule moléculaire |
C12H18O6 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
3,6-dimethyl-1,4-dioxane-2,5-dione;oxepan-2-one |
InChI |
InChI=1S/C6H8O4.C6H10O2/c1-3-5(7)10-4(2)6(8)9-3;7-6-4-2-1-3-5-8-6/h3-4H,1-2H3;1-5H2 |
Clé InChI |
ZAJGKKXBKLVSKW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(C(=O)O1)C.C1CCC(=O)OCC1 |
Synonymes |
(DL-lactide-epsilon-caprolactone) copolymer lactide-caprolactone copolymer lactide-caprolactone copolymer, (3S-cis)-isomer lactide-caprolactone copolymer, (3S-cis)-isomer block copolymer lactide-caprolactone copolymer, block copolymer Neurolac P(LLA-co-CL) PLLACL copolymer poly(L-lactide-co-caprolactone) poly(L-lactide-epsilon-caprolactone) poly(LA-co-CL) poly(lactide-co-epsilon-caprolactone) poly(lactide-epsilon-caprolactone) vivoso |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1204844.png)
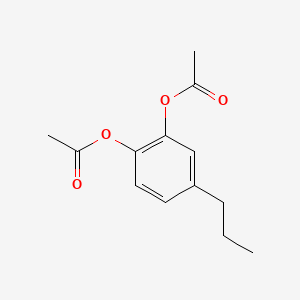
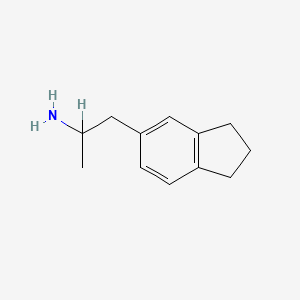
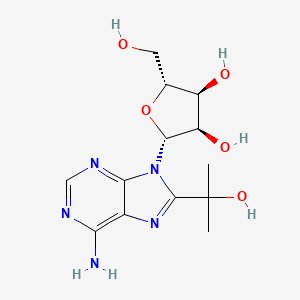


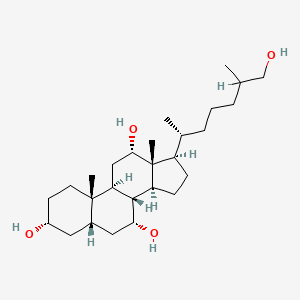
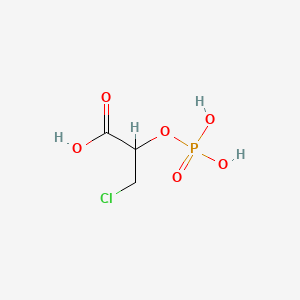


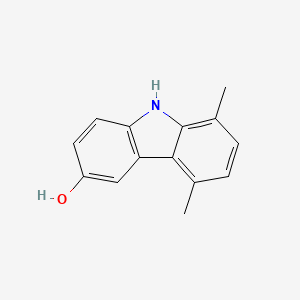
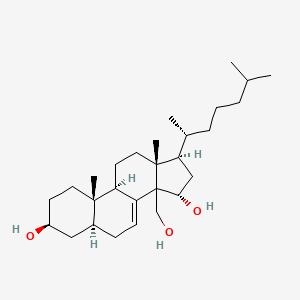
![2-amino-N-[5-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1204860.png)
![Bis[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] hydrogen phosphate](/img/structure/B1204862.png)
